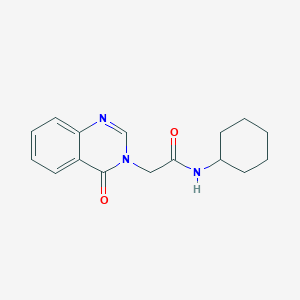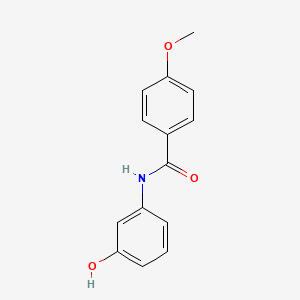![molecular formula C21H27N3O3S B4440304 1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide](/img/structure/B4440304.png)
1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide
Overview
Description
DMAP is a white crystalline powder that belongs to the class of piperidinecarboxamides. It has been used as a catalyst in various chemical reactions, including esterification, amidation, and acylation. DMAP has also been found to have potential applications in medicinal chemistry, such as in the synthesis of bioactive compounds.
Mechanism of Action
DMAP acts as a nucleophilic catalyst, which means that it donates a pair of electrons to the reactant molecule, thereby facilitating the reaction. In esterification reactions, DMAP catalyzes the reaction between carboxylic acids and alcohols by forming an intermediate complex with the carboxylic acid. This complex then reacts with the alcohol to form the ester product.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic in animal studies. DMAP has also been reported to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMAP has several advantages as a catalyst in organic synthesis. It is a highly effective catalyst for esterification reactions and can be used in small quantities. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations in lab experiments. It can be sensitive to moisture and air, which can affect its catalytic activity. DMAP can also be difficult to handle due to its potential toxicity and irritant properties.
Future Directions
There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of research is the application of DMAP in the synthesis of bioactive compounds, particularly those with potential therapeutic applications. Finally, there is a need for more comprehensive studies on the biochemical and physiological effects of DMAP, particularly in relation to its anti-inflammatory properties.
In conclusion, DMAP is a versatile and widely used chemical compound in scientific research. Its effectiveness as a catalyst in organic synthesis and potential applications in medicinal chemistry make it an important tool for researchers. Further research is needed to fully understand the biochemical and physiological effects of DMAP and to explore its potential applications in the synthesis of bioactive compounds.
Scientific Research Applications
DMAP has been widely used as a catalyst in organic synthesis. It has been found to be particularly effective in esterification reactions, where it can catalyze the reaction between carboxylic acids and alcohols. DMAP has also been used in the synthesis of bioactive compounds, such as antiviral and anticancer agents.
properties
IUPAC Name |
N-benzhydryl-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23(2)28(26,27)24-15-13-19(14-16-24)21(25)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFUHTBNFWDRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide](/img/structure/B4440225.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440231.png)
![1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4440236.png)
![N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4440240.png)
![1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine](/img/structure/B4440253.png)
![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
![N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4440258.png)
![N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440267.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinuclidine-3-carbonitrile](/img/structure/B4440268.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N-methylmethanesulfonamide](/img/structure/B4440278.png)
![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440280.png)


![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)